2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine
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Overview
Description
2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine is a compound that features a pyrazole ring and a piperazine ring, with a trifluoromethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring. The trifluoromethyl group can be introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole or piperazine rings.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the pyrazole or piperazine rings.
Scientific Research Applications
2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and piperazine derivatives with trifluoromethyl groups, such as:
- 3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine
- Various trifluoromethylated pyrazoles and piperazines
Uniqueness
2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine is unique due to its specific combination of a pyrazole ring, a piperazine ring, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C8H11F3N4 |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-yl)-6-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C8H11F3N4/c9-8(10,11)7-4-12-3-6(15-7)5-1-13-14-2-5/h1-2,6-7,12,15H,3-4H2,(H,13,14) |
InChI Key |
YXVSRPKCSFEGKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(CN1)C(F)(F)F)C2=CNN=C2 |
Origin of Product |
United States |
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